4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
Description
4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a pyrimidine derivative featuring a 2-methyl and 6-propoxy substitution on the pyrimidine core. At position 4, a piperazine moiety is appended, which is further modified with a (2,4-difluorophenyl)sulfonyl group. The 2,4-difluorophenyl group may enhance lipophilicity and binding affinity to target enzymes, while the propoxy chain at position 6 could influence solubility and metabolic stability.
Properties
IUPAC Name |
4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O3S/c1-3-10-27-18-12-17(21-13(2)22-18)23-6-8-24(9-7-23)28(25,26)16-5-4-14(19)11-15(16)20/h4-5,11-12H,3,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWOSZSCFTVURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-difluorobenzenesulfonyl chloride with piperazine to form 4-((2,4-difluorophenyl)sulfonyl)piperazine. This intermediate is then reacted with 2-methyl-6-propoxypyrimidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the piperazine or pyrimidine rings .
Scientific Research Applications
4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the difluorophenylsulfonyl group may enhance binding affinity and specificity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to its observed biological activities .
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl Substitutions
- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (): This compound shares a fluorophenyl-substituted pyrimidine core but differs in substituents at positions 2 (methylsulfonyl vs. sulfonyl-piperazine) and 6 (isopropyl vs. propoxy).
- N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () : Features a hydroxymethyl and methanesulfonamide group. The sulfonamide moiety here is simpler than the sulfonyl-piperazine in the target compound, which may confer differences in target specificity or solubility .
Piperazine-Containing Pyrimidines
- 4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine () : Contains dual pyrimidine-piperazine linkages but lacks fluorophenyl substituents. The methylsulfanyl groups in are less electron-withdrawing than the sulfonyl group in the target compound, which could reduce oxidative stability or receptor binding .
- 4-(2-Methoxyphenyl)piperazin-1-ium 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide () : Demonstrates a charged piperazine system and dioxopyrimidine core. The ionic nature of this compound contrasts with the neutral sulfonyl-piperazine in the target molecule, suggesting divergent solubility and membrane permeability profiles .
Sulfonyl/Sulfonamide Derivatives
- Pramiconazole () : A triazole antifungal agent with a dioxolane ring and sulfonamide-piperazine group. While structurally distinct from the pyrimidine-based target compound, both share sulfonylated piperazine moieties, which are critical for antifungal activity via cytochrome P450 inhibition .
- 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine () : Features a difluoromethyl group and pyrazole substitution. The ethylsulfonyl group here is smaller than the (2,4-difluorophenyl)sulfonyl group in the target compound, which may limit π-π stacking interactions in target binding .
Key Comparative Data
Research Findings and Implications
- Sulfonyl-Piperazine Role : The (2,4-difluorophenyl)sulfonyl-piperazine group in the target compound likely enhances binding to fungal CYP51 enzymes, analogous to pramiconazole () . However, the propoxy group may extend half-life compared to smaller alkyl chains (e.g., isopropyl in ) .
- Synthetic Challenges : Piperazine-sulfonyl linkages, as seen in the target compound and , require multi-step synthesis, which may limit scalability compared to simpler sulfonamides () .
Biological Activity
The compound 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a pyrimidine derivative that has gained attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications. Key areas of focus include:
- Antitumor Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
Antitumor Activity
Recent studies have investigated the antitumor effects of this compound against several cancer cell lines. The compound exhibited significant cytotoxicity in vitro:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 18 |
| HepG2 (Liver Cancer) | 27 |
| EAT (Ehrlich Ascites) | 36 |
These results suggest that the compound may inhibit tumor cell proliferation effectively, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The antimicrobial activity of the compound was evaluated against a range of bacterial strains. In vitro assays demonstrated promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound possesses significant antibacterial properties, which may be attributed to its ability to disrupt bacterial cell wall synthesis.
Anti-inflammatory Effects
The anti-inflammatory potential was assessed using a carrageenan-induced paw edema model in rats. The results showed that the compound significantly reduced edema volume compared to control groups:
| Time Point (Hours) | Edema Reduction (%) |
|---|---|
| 2 | 68.29 |
| 4 | 71.16 |
This suggests that the compound may exert its anti-inflammatory effects through inhibition of pro-inflammatory cytokines and mediators.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with various molecular targets involved in cancer proliferation and inflammation pathways.
Case Studies and Research Findings
- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound resulted in significant tumor size reduction when compared to untreated controls.
- Molecular Docking Studies : Computational analyses indicate that the compound has a high binding affinity for targets such as COX-2 and various kinases implicated in cancer progression.
- Synergistic Effects : Combination therapy studies have shown enhanced efficacy when used alongside established chemotherapeutic agents, suggesting potential for use in combination therapies.
Q & A
Q. Table 1: Key Synthetic Intermediates and Their Purification Methods
| Intermediate | Purification Technique | Purity Threshold |
|---|---|---|
| Sulfonylated Piperazine | Column Chromatography (SiO₂, EtOAc/Hexane) | ≥95% |
| Propoxy-Pyrimidine | Recrystallization (Ethanol/H₂O) | ≥97% |
Q. Table 2: Comparative SAR of Pyrimidine Derivatives
| Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| Propoxy → Cyclopropoxy | 12 nM (Kinase X) | Enhanced hydrophobic binding |
| 2,4-Difluorophenyl → 4-Chlorophenyl | 85 nM (Kinase X) | Reduced potency due to weaker π-stacking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
